![molecular formula C13H9ClN2S2 B5514413 4-[(4-chlorophenyl)thio]-2-methylthieno[2,3-d]pyrimidine](/img/structure/B5514413.png)
4-[(4-chlorophenyl)thio]-2-methylthieno[2,3-d]pyrimidine
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Overview
Description
“4-[(4-chlorophenyl)thio]-2-methylthieno[2,3-d]pyrimidine” is a heterocyclic compound. Pyrimidines, which include this compound, are a significant class of organic compounds that contain two nitrogen atoms in a six-membered ring . They are integral parts of DNA and RNA and have diverse pharmacological properties .
Synthesis Analysis
The synthesis of thioxopyrimidines, such as “4-[(4-chlorophenyl)thio]-2-methylthieno[2,3-d]pyrimidine”, and their condensed analogs with an exocyclic sulfur atom are often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the synthesis of these heterocyclic systems involves the direct interaction of various 2-halo derivatives with sulfur-containing reagents .Scientific Research Applications
Antimicrobial Activity
Pyrimidine derivatives, including 4-[(4-chlorophenyl)thio]-2-methylthieno[2,3-d]pyrimidine, have demonstrated antimicrobial properties. Researchers have synthesized derivatives of this compound and evaluated their efficacy against bacterial and fungal strains. For instance:
- A series of 2,4,6-trisubstituted pyrimidines exhibited promising antimicrobial activity against microbial strains such as Bacillus pumilis, Bacillus subtilis, Escherichia coli, Pseudomonas vulgaris, Aspergillus niger, and Penicillium crysogenium .
- Additionally, a library of 5-amino-6-(benzo[d]thiazol-2-yl)-2-(2-(substituted benzylidene) hydrazinyl)-7-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one derivatives demonstrated antibacterial activity against various pathogens .
Medicinal Applications
The compound’s therapeutic potential extends beyond antimicrobial effects:
- Inflammation, Epilepsy, and Sepsis : A synthesized derivative of 4-aminopyrido[2,3-d]pyrimidine has been effective in treating inflammation, epilepsy, and sepsis .
- Antiviral Activity : Pyrimidine derivatives, including this compound, have shown antiviral properties .
- Antioxidant and Anticancer Properties : While not specific to this compound, pyrimidines in general exhibit antioxidant and anticancer potential .
- Analgesic and Anti-inflammatory Effects : Pyrimidines have been investigated for their analgesic and anti-inflammatory properties .
- Antimalarial Activity : Although not directly studied for this compound, pyrimidines have been explored as potential antimalarial agents .
Material Science and Corrosion Inhibition
Beyond medicine, thiophene derivatives (which share structural similarities with pyrimidines) are used in material science and corrosion inhibition. Thiophenes exhibit properties such as:
Future Directions
The potential of pyrimidines, including “4-[(4-chlorophenyl)thio]-2-methylthieno[2,3-d]pyrimidine”, is still not exhausted despite decades of research . The progress in high-throughput biological screening technologies and the variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .
properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-2-methylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S2/c1-8-15-12-11(6-7-17-12)13(16-8)18-10-4-2-9(14)3-5-10/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNLVWOWJLNPTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=N1)SC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Chlorophenyl)sulfanyl]-2-methylthieno[2,3-d]pyrimidine |
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